molecular formula C12H18N6O8 B606922 Dacarbazine citrate CAS No. 64038-56-8

Dacarbazine citrate

Katalognummer B606922
CAS-Nummer: 64038-56-8
Molekulargewicht: 374.31
InChI-Schlüssel: UKLSKIDEWQXQJZ-ASTDGNLGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dacarbazine citrate belongs to the group of medicines called alkylating agents. It is used to treat cancer of the lymph system and malignant melanoma (a type of skin cancer). It may also be used to treat other kinds of cancer, Dacarbazine citrate interferes with the growth of cancer cells, which are eventually destroyed. Dacarbazine citrate is used in certain patients with the following medical conditions: Cancer of the islet cells (a part of the pancreas) Soft tissue sarcomas (a cancer of the muscles, tendons, vessels that carry blood or lymph, joints, and fat).

Wissenschaftliche Forschungsanwendungen

Nanoemulsion Formulation

  • Increased Efficacy in Tumor Reduction : Dacarbazine (DAC) as a nanoemulsion showed significant tumor size reduction in an epidermoid carcinoma xenograft mouse model. This increased efficacy is attributed to factors like reduced particle size and greater stability in nanoemulsion form compared to suspension form (Kakumanu, Tagne, Wilson, & Nicolosi, 2011).

Chemical Properties and Preparation

  • Comprehensive Drug Profile : A chapter dedicated to dacarbazine describes its nomenclature, formulae, chemical structure, preparation methods, physical characterization, and analytical methods, offering a complete profile of the drug (Al-badr & Alodhaib, 2016).

Complex Formation and Anticancer Effect

  • Zinc (II)-Dacarbazine Complex : A study explored the complexation properties of dacarbazine and its combination with Zinc (II), revealing significant anticancer activity compared to the synthetic drug alone (Kumari, Shukla, & Joshi, 2011).

Genotoxic Damage Analysis

  • Induction of Genotoxic Damage : An in vitro study demonstrated that dacarbazine is a potent inducer of genotoxic damage in human lymphocytes (Khan, Sherwani, & Afzal, 2010).

Nanostructured Lipid Carrier Development

  • Improved Drug Delivery : Developing nanostructured lipid carriers (NLCs) for dacarbazine improved drug solubility and prolonged drug release, offering a potential new candidate for improving its therapeutic profile (Almousallam, Moia, & Zhu, 2015).

Hollow Mesoporous Silica Nanoparticles

  • Enhancing Antimetastatic Response : Dacarbazine-loaded hollow mesoporous silica nanoparticles grafted with folic acid showed significant improvement in treating lung metastasis of melanoma (Liu et al., 2017).

Pyridine Derivative Synthesis

  • Molecular-Cellular Mechanistic Study : A pyridine analog of dacarbazine was synthesized to investigate the role of the imidazole ring in its anticancer activity. This analog showed similar cytotoxic effects to dacarbazine (Amirmostofian et al., 2013).

Re-Evaluation in Metastatic Melanoma

  • Clinical Outcomes of Dacarbazine : Evidence-based review shows that dacarbazine, despite being a standard therapy for advanced melanoma, has not shown clinically meaningful improvements in survival in combination with other drugs (Eggermont & Kirkwood, 2004).

Eigenschaften

CAS-Nummer

64038-56-8

Produktname

Dacarbazine citrate

Molekularformel

C12H18N6O8

Molekulargewicht

374.31

IUPAC-Name

Imidazole-4-carboxamide, 5-(3,3-dimethyl-1-triazeno)-, citrate

InChI

InChI=1S/C6H10N6O.C6H8O7/c1-12(2)11-10-6-4(5(7)13)8-3-9-6;7-3(8)1-6(13,5(11)12)2-4(9)10/h3H,1-2H3,(H2,7,13)(H,8,9);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b11-10+;

InChI-Schlüssel

UKLSKIDEWQXQJZ-ASTDGNLGSA-N

SMILES

O=C(C1=C(/N=N/N(C)C)NC=N1)N.OC(C(O)=O)(CC(O)=O)CC(O)=O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Dacarbazine citrate;  Dacarbazine citrate;  DTIC citrate;  UNII-9UYU348NIF; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dacarbazine citrate
Reactant of Route 2
Reactant of Route 2
Dacarbazine citrate
Reactant of Route 3
Dacarbazine citrate
Reactant of Route 4
Reactant of Route 4
Dacarbazine citrate
Reactant of Route 5
Dacarbazine citrate
Reactant of Route 6
Dacarbazine citrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.